![molecular formula C14H15N3O B7540600 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods. MPCC has been found to have potential applications in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have suggested that it may act through multiple pathways. In anticancer studies, this compound has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and MAPK signaling pathways. In protein-protein interaction studies, this compound has been found to inhibit the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. In ion channel modulation studies, this compound has been found to modulate the activity of TRPV1 and GABA-A receptors by binding to specific sites on these channels.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In anticancer studies, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory studies, this compound has been found to reduce inflammation in animal models. In protein-protein interaction studies, this compound has been found to inhibit the interaction between p53 and MDM2, which has potential therapeutic implications for cancer treatment. In ion channel modulation studies, this compound has been found to modulate the activity of TRPV1 and GABA-A receptors, which has potential implications for pain management and neurological disorders.
Advantages and Limitations for Lab Experiments
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and obtain in high purity. It has been found to have a broad range of potential applications in several scientific fields. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may act through multiple pathways, making it difficult to study. It may also have off-target effects that need to be carefully considered.
Future Directions
There are several future directions for research on 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide. In medicinal chemistry, further studies are needed to explore its potential as an anticancer and anti-inflammatory agent. In biochemistry, further studies are needed to explore its potential as an inhibitor of protein-protein interactions. In pharmacology, further studies are needed to explore its potential as a modulator of ion channels. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, this compound has significant potential for further research and development in several scientific fields.
Synthesis Methods
The synthesis of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be achieved using various methods, including the reaction between 2-chloropyrazine and 3-methylbenzylamine in the presence of a base. Another method involves the reaction between 2,3-dichloropyrazine and 3-methylbenzylamine in the presence of a palladium catalyst. These methods have been used to obtain this compound in good yields and high purity.
Scientific Research Applications
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have potential applications in several scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In biochemistry, this compound has been studied for its potential as an inhibitor of protein-protein interactions. It has been found to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is important in the regulation of cell growth and apoptosis, and the inhibition of this interaction has potential therapeutic implications.
In pharmacology, this compound has been studied for its potential as a modulator of ion channels. It has been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This compound has also been studied for its potential as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission.
properties
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-3-5-12(6-10)8-17-14(18)13-9-15-11(2)7-16-13/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLYANNRMFYYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

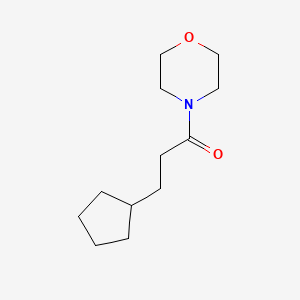
![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
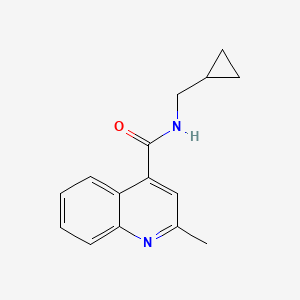
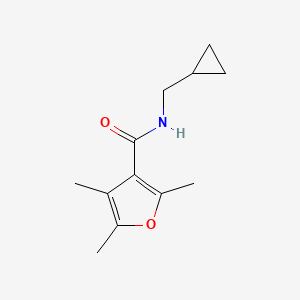
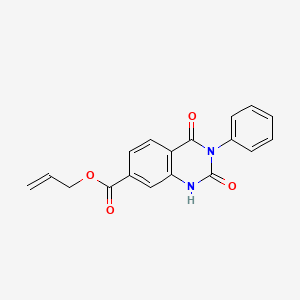
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
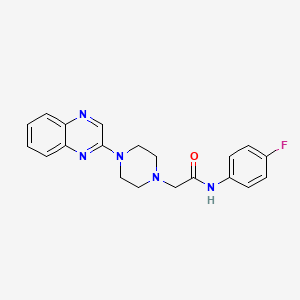
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)